molecular formula C43H85NO5 B13364883 ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)

((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)

Cat. No.: B13364883
M. Wt: 696.1 g/mol
InChI Key: LTCXSNKTGYAQHP-UHFFFAOYSA-N
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Description

((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a hydroxypropyl group, an azanediyl linkage, and two hexyldecanoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) typically involves multi-step organic reactions. The process begins with the preparation of the hydroxypropyl intermediate, followed by the introduction of the azanediyl linkage through a nucleophilic substitution reaction. The final step involves esterification with hexyldecanoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The azanediyl linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azanediyl derivatives.

Scientific Research Applications

((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the azanediyl linkage can interact with nucleophilic sites. The ester groups may undergo hydrolysis in biological systems, releasing active components that exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-octyldodecanoate): Similar structure but with different ester groups.

    ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-decyltetradecanoate): Another similar compound with varying ester chain lengths.

Uniqueness

((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is unique due to its specific ester groups, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile applications across different scientific disciplines.

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

4-[4-(2-hexyldecanoyloxy)butyl-(3-hydroxypropyl)amino]butyl 2-hexyldecanoate

InChI

InChI=1S/C43H85NO5/c1-5-9-13-17-19-23-32-40(30-21-15-11-7-3)42(46)48-38-27-25-34-44(36-29-37-45)35-26-28-39-49-43(47)41(31-22-16-12-8-4)33-24-20-18-14-10-6-2/h40-41,45H,5-39H2,1-4H3

InChI Key

LTCXSNKTGYAQHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCN(CCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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